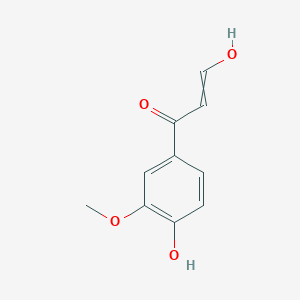
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, also known as β-Hydroxypropiovanillone, is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.1999 g/mol . This compound is a derivative of vanillin and is characterized by the presence of hydroxyl and methoxy groups on the aromatic ring, as well as a propenone side chain. It is commonly found in various plants and has been studied for its potential biological activities and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one can be achieved through several methods. One common approach involves the condensation of vanillin with acetone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone side chain to a saturated propanol group.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with different electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: Research has shown its potential in developing anti-inflammatory and anticancer agents.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
作用机制
The biological effects of 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and inhibiting oxidative enzymes . Additionally, it can interfere with inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . These actions contribute to its potential therapeutic effects in various diseases.
相似化合物的比较
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
Propiovanillone: This compound has a similar aromatic structure but differs in the side chain.
Coniferyl alcohol: This compound has a similar aromatic structure with a hydroxyl group but differs in the side chain.
Uniqueness
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is unique due to its combination of hydroxyl, methoxy, and propenone groups, which contribute to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
139061-28-2 |
|---|---|
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC 名称 |
3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O4/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-6,11,13H,1H3 |
InChI 键 |
GUUICFJNNHHWCN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(=O)C=CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


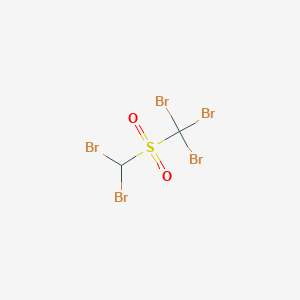
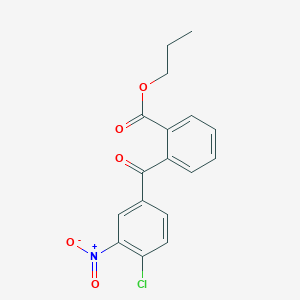
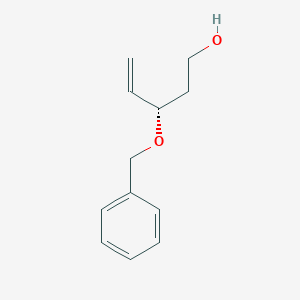
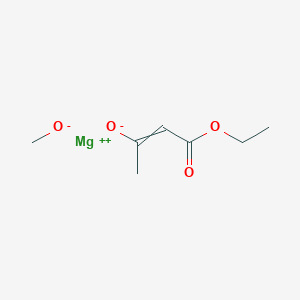
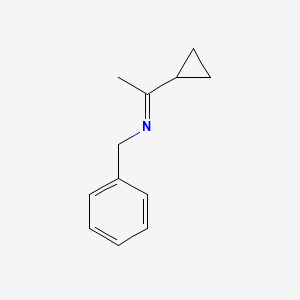
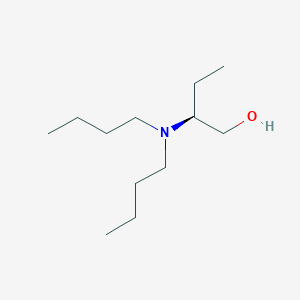
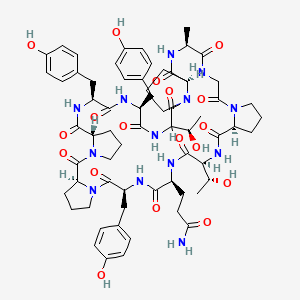
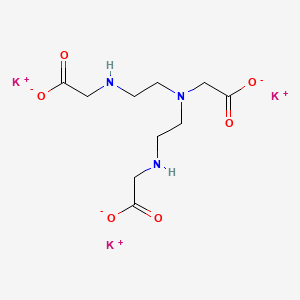
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
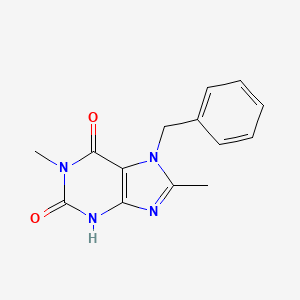
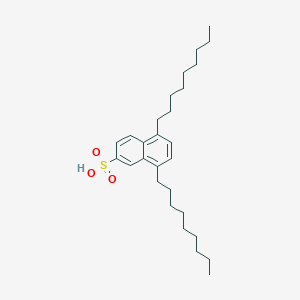
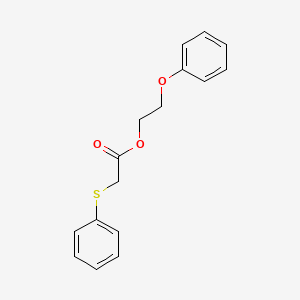
![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
